Critical Chiral Fragment for the Clinical RORγt Inverse Agonist TAK-828F
The (R)-dihydro analog of 7-fluoro-1,1-dimethyl-1H-inden-5-amine is an essential structural component of TAK-828F, a highly potent, selective, and orally available RORγt inverse agonist that has advanced to clinical trials [1]. The structure-activity relationship (SAR) studies leading to TAK-828F identified the (5R)-7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl carbamoyl group as a critical fragment for achieving the desired combination of high potency, excellent isoform selectivity, and favorable pharmacokinetics [2].
| Evidence Dimension | Biological activity of final drug (TAK-828F) |
|---|---|
| Target Compound Data | Not directly measured on the target compound, but on its derivative TAK-828F. |
| Comparator Or Baseline | Other RORγt inverse agonists (various scaffolds). |
| Quantified Difference | TAK-828F demonstrates >5000-fold selectivity for RORγt over RORα and RORβ [1]. This high selectivity is attributed to the specific interactions of the 7-fluoro-1,1-dimethyl indene fragment within the ligand-binding domain [2]. |
| Conditions | RORγt binding and reporter gene assays, selectivity panel, mouse IL23-induced gene expression model. |
Why This Matters
This evidence establishes the target compound's core scaffold as a privileged structure in a clinical candidate, making it a high-value procurement for research groups pursuing RORγt or related nuclear receptor targets.
- [1] PeptideDB. (n.d.). TAK-828F product information. View Source
- [2] Kono, M., Ochida, A., Oda, T., Imada, T., Banno, Y., Taya, N., ... & Nara, Y. (2018). Discovery of [cis-3-({(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid (TAK-828F) as a potent, selective, and orally available novel retinoic acid receptor-related orphan receptor γt inverse agonist. Journal of Medicinal Chemistry, 61(7), 2973-2988. View Source
